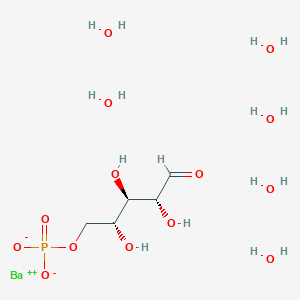
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is an organic compound that belongs to the monosaccharide phosphate family. It is commonly used as an intermediate in various biochemical pathways, especially in the biosynthesis of nucleotides and coenzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose-5-phosphate with barium hydroxide under controlled conditions to form the barium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar phosphorylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its role as a substrate in various biochemical pathways. It participates in the pentose phosphate pathway, where it is converted into other essential metabolites. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and contributing to the overall metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribose-5-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Barium (2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl phosphate: Another barium salt with similar biochemical properties.
Uniqueness
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific structure and role in biochemical pathways. Its ability to act as a precursor for various phosphorylated sugars and its involvement in nucleotide biosynthesis make it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
15673-79-7 |
|---|---|
Molekularformel |
C5H11BaO8P |
Molekulargewicht |
367.44 g/mol |
IUPAC-Name |
barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |
InChI-Schlüssel |
SHTTVGFQKZHPCD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
15673-79-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















